9-Aminoacridylpropranolol
Description
Structure
3D Structure
Properties
CAS No. |
60566-40-7 |
|---|---|
Molecular Formula |
C29H29N3O2 |
Molecular Weight |
451.6 g/mol |
IUPAC Name |
1-[1-(acridin-9-ylamino)propan-2-ylamino]-3-naphthalen-1-yloxypropan-2-ol |
InChI |
InChI=1S/C29H29N3O2/c1-20(30-18-22(33)19-34-28-16-8-10-21-9-2-3-11-23(21)28)17-31-29-24-12-4-6-14-26(24)32-27-15-7-5-13-25(27)29/h2-16,20,22,30,33H,17-19H2,1H3,(H,31,32) |
InChI Key |
BXXLGOHTSBJVDR-UHFFFAOYSA-N |
SMILES |
CC(CNC1=C2C=CC=CC2=NC3=CC=CC=C31)NCC(COC4=CC=CC5=CC=CC=C54)O |
Canonical SMILES |
CC(CNC1=C2C=CC=CC2=NC3=CC=CC=C31)NCC(COC4=CC=CC5=CC=CC=C54)O |
Other CAS No. |
6234-69-1 |
Synonyms |
9-AAP 9-aminoacridine propranolol 9-aminoacridylpropranolol |
Origin of Product |
United States |
Synthetic Methodologies for 9 Aminoacridylpropranolol and Analogues
Chemical Synthesis Pathways for 9-Aminoacridylpropranolol
The primary synthesis of this compound is achieved through a condensation reaction that joins a propranolol-derived intermediate with an aminoacridine precursor.
Condensation Reactions in 9-AAP Synthesis
A condensation reaction is a chemical process where two molecules combine to form a larger molecule, typically with the elimination of a small molecule like water. ebsco.comlibretexts.orgwikipedia.org In the synthesis of 9-AAP, this reaction is the crucial step for covalently linking the two main components of the final product.
A documented method for synthesizing 9-AAP involves the condensation of 1,2-Epoxy-3-(1-naphthyloxy)propane with a mixture of N-isopropylamino-9-aminoacridine isomers. pnas.org The reaction is facilitated by heating the mixture, typically at 50°C for 24 hours, in a solvent such as dioxane. pnas.org This process results in the formation of the dl-N¹-[2-hydroxy-3-(1-naphthyloxy)propyl]-N²-(9-acridyl)-1,2-propanediamine, the chemical name for 9-AAP. pnas.orgnih.govresearchgate.net
Precursor Compounds and Intermediate Derivatization for 9-AAP
The synthesis of 9-AAP relies on two key precursor molecules. The first is derived from propranolol (B1214883), and the second is the fluorescent acridine (B1665455) component.
Propranolol-related Precursor : The synthesis begins with a precursor that provides the core propranolol structure. A common starting material is 1,2-Epoxy-3-(1-naphthyloxy)propane. pnas.org This epoxide contains the naphthyloxy group and a reactive epoxide ring that is essential for the subsequent condensation step.
Acridine-related Precursor : The fluorescent tag is introduced using an aminoacridine derivative. Specifically, N-isopropylamino-9-aminoacridine has been used as the precursor that couples with the propranolol intermediate. pnas.org The amino group on the acridine ring serves as the nucleophile that attacks the epoxide ring of the propranolol precursor, leading to the final compound.
The following table summarizes the key precursors involved in the synthesis of 9-AAP.
| Precursor Compound | Role in Synthesis |
| 1,2-Epoxy-3-(1-naphthyloxy)propane | Provides the propranolol backbone and reactive epoxide site. |
| N-isopropylamino-9-aminoacridine | Acts as the fluorescent tag and nucleophile for the condensation reaction. |
Synthesis of Related Fluorescent Propranolol Derivatives for Comparative Analysis
To provide a comparative context for 9-AAP, other fluorescent propranolol derivatives have been synthesized. These analogues often use different fluorophores but may employ similar synthetic strategies.
One such analogue is the dansyl derivative of propranolol (DAPN), chemically known as dl-N-[2-hydroxy-3-(1-naphthyloxy)propyl]-N'-dansylethylenediamine. pnas.orgnih.govnih.gov The synthesis of DAPN also involves a condensation reaction, highlighting a common pathway for creating such fluorescent probes. pnas.org
Another class of fluorescent ligands has been developed using BODIPY dyes. For example, propranolol congeners modified with a linker have been coupled to the fluorophore BODIPY 630/650-X. acs.orgnih.gov The synthetic route for these derivatives involves several steps:
Initial reaction of a starting material like (2S)-glycidyl-3-nitrobenzenesulfonate or epichlorohydrin (B41342) to form an epoxide intermediate. acs.org
Nucleophilic ring-opening of the epoxide with a protected diamine. acs.org
Deprotection to reveal a free amine. acs.org
Coupling with an activated BODIPY fluorophore (e.g., BODIPY-X-630/650-OSu). acs.org
These varied syntheses demonstrate the modular nature of creating fluorescent beta-blockers, where different fluorescent reporters can be attached to the pharmacophore scaffold.
Structural Elucidation and Confirmation of Synthetic Products
Following synthesis, rigorous structural analysis is required to confirm the identity and purity of the final compound. A combination of spectroscopic techniques is typically employed for this purpose.
For complex organic molecules like 9-AAP and its analogues, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool. hyphadiscovery.com Techniques such as ¹H NMR, ¹³C NMR, and various two-dimensional NMR experiments (like COSY and HMBC) are used to determine the precise connectivity of atoms within the molecule. hyphadiscovery.comnd.edu
Mass spectrometry (MS) is another critical technique used to confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the elemental composition. mdpi.com
While specific spectral data for 9-AAP is not detailed in the provided search results, a standard characterization would involve the following analyses, which have been used for similar propranolol derivatives. mdpi.com
| Analytical Technique | Purpose in Structural Elucidation | Expected Outcome for 9-AAP |
| ¹H NMR | To identify the number and environment of hydrogen atoms. | Signals corresponding to the aromatic protons of the acridine and naphthalene (B1677914) rings, as well as the aliphatic protons of the propranolol side chain. |
| ¹³C NMR | To identify the number and environment of carbon atoms. | Resonances for all unique carbon atoms in the acridine, naphthalene, and side-chain moieties. |
| Mass Spectrometry (MS) | To determine the molecular weight of the compound. | A molecular ion peak corresponding to the calculated mass of C₂₉H₃₁N₃O₂. |
| UV-Vis Spectroscopy | To analyze the electronic absorption properties. | Absorption maxima characteristic of the acridine and naphthalene chromophores. |
| Fluorescence Spectroscopy | To characterize the emission properties. | An emission spectrum showing the characteristic fluorescence of the acridine moiety when excited at an appropriate wavelength. |
The combination of these analytical methods provides definitive proof of the structure of the synthesized this compound, ensuring its suitability for further applications. nih.govfrontiersin.org
Molecular Mechanism of Action and Receptor Interaction Dynamics of 9 Aminoacridylpropranolol
Competitive Inhibition of Beta-Adrenergic Receptor Activity by 9-AAP
9-AAP functions as a competitive antagonist at beta-adrenergic receptors, meaning it binds to the same site as endogenous agonists like epinephrine (B1671497) but does not activate the receptor. Instead, it blocks the receptor, preventing agonists from binding and initiating downstream signaling cascades.
The activation of beta-adrenergic receptors by agonists such as l-epinephrine typically leads to the stimulation of adenylate cyclase, an enzyme responsible for the production of the second messenger cyclic AMP (cAMP). nih.gov 9-AAP has been shown to competitively inhibit this l-epinephrine-dependent adenylate cyclase activity in turkey erythrocyte membranes. nih.gov This inhibition is specific to the receptor-mediated pathway, as 9-AAP does not affect the fluoride-stimulated activity of adenylate cyclase, which bypasses the receptor. nih.gov The inhibitory constant (Ki) of 9-AAP for the l-epinephrine-stimulated adenylate cyclase has been determined to be approximately 3.8 x 10-8 M, indicating a high affinity for the receptor.
The competitive nature of 9-AAP's binding to beta-adrenergic receptors has been further elucidated through competition assays with the potent radiolabeled antagonist, [125I]-iodohydroxybenzylpindolol. In these experiments, 9-AAP effectively displaces the radioligand from the beta-adrenergic receptors in turkey erythrocyte membranes. nih.gov The dissociation constant (KD) for the binding of 9-AAP to these receptors was determined to be 3.1 ± 0.3 x 10-8 M. This value is in close agreement with the inhibitory constant derived from the adenylate cyclase inhibition assays, providing strong evidence that 9-AAP exerts its antagonistic effects by directly competing for the agonist/antagonist binding site on the receptor.
| Parameter | Value | System |
| Ki (vs. l-epinephrine) | 3.8 x 10-8 M | Turkey Erythrocyte Membranes |
| KD (vs. [125I]-IHP) | 3.1 ± 0.3 x 10-8 M | Turkey Erythrocyte Membranes |
Stereospecificity of 9-AAP Binding to Beta-Adrenergic Receptors
The interaction between ligands and their receptors is often highly specific, not only in terms of chemical structure but also in three-dimensional orientation, a property known as stereospecificity.
The binding of 9-AAP to beta-adrenergic receptors demonstrates clear stereospecificity. This has been demonstrated through in vitro displacement studies where the stereoisomers of propranolol (B1214883) were used to compete with 9-AAP for receptor binding. The l-stereoisomer of propranolol was found to be significantly more effective at displacing 9-AAP from the beta-adrenergic receptors of turkey erythrocyte membranes than the d-stereoisomer. nih.gov This stereoselective displacement indicates that the receptor's binding pocket can distinguish between the different spatial arrangements of the propranolol moiety of 9-AAP, a hallmark of beta-adrenergic receptor interactions. This observation is consistent with the known pharmacology of propranolol, where the l-isomer possesses the vast majority of the beta-blocking activity.
Biophysical Aspects of 9-AAP Receptor Engagement
The intrinsic fluorescence of the 9-aminoacridine (B1665356) group in 9-AAP provides a powerful tool to study the biophysical dynamics of its interaction with the beta-adrenergic receptor in real-time.
The binding of 9-AAP to beta-adrenergic receptors in turkey erythrocyte membranes is accompanied by a significant quenching of its fluorescence. This decrease in fluorescence intensity upon binding suggests a change in the local environment of the fluorophore, likely due to its interaction with amino acid residues within the receptor's binding pocket. This quenching phenomenon can be exploited to monitor the binding and displacement of the ligand.
Non-Receptor-Mediated Cellular Interactions and Localization of 9-AAP
Beyond its interactions with specific receptors, the intracellular distribution of 9-Aminoacridylpropranolol (9-AAP) is significantly influenced by its physicochemical properties and the cellular environment. A key aspect of its non-receptor-mediated behavior is its tendency to accumulate in acidic cellular compartments, a process governed by the principles of pH partitioning.
Accumulation in Acidic Cellular Compartments
This compound, as a weakly basic amine, exhibits lysosomotropic properties, meaning it has a propensity to accumulate within acidic organelles such as lysosomes and late endosomes nih.govnih.gov. This accumulation is a passive process driven by the pH gradient between the relatively neutral cytoplasm (pH ~7.2-7.4) and the acidic lumen of these organelles (pH ~4.5-5.0) researchgate.net.
The underlying mechanism involves the transit of the uncharged, lipophilic form of 9-AAP across the organellar membrane. Upon entering the acidic environment of the lysosome, the amino groups of the 9-aminoacridine moiety become protonated. This protonation renders the molecule more hydrophilic and charged, effectively trapping it within the acidic compartment as it is less able to diffuse back across the membrane into the cytoplasm nih.govresearchgate.net. This process is analogous to the behavior of other fluorescent weak bases like 9-aminoacridine, which are used to monitor intracellular pH core.ac.uk. The maintenance of a low pH within these organelles, primarily by the vacuolar H+-ATPase (V-ATPase), is therefore crucial for the sequestration of 9-AAP researchgate.net.
The accumulation of 9-AAP in these acidic vesicles can be substantial, with concentrations inside the lysosome reaching several hundred-fold higher than in the surrounding cytoplasm. This phenomenon is not unique to 9-AAP but is a characteristic of many cationic amphiphilic drugs nih.gov.
pH Gradient Influence on Intracellular Distribution
The intracellular distribution of this compound is dynamically influenced by the pH gradient across cellular membranes. The magnitude of the pH difference between the cytoplasm and acidic organelles directly correlates with the extent of 9-AAP accumulation. A steeper pH gradient, indicating a more acidic organelle lumen, will result in a higher concentration of the compound within that compartment researchgate.net.
Experimental evidence with similar compounds, such as 9-aminoacridine, demonstrates that the fluorescence intensity within cells is directly related to the transmembrane pH gradient core.ac.uk. As 9-AAP is a fluorescent derivative, its intracellular fluorescence pattern is also expected to reflect its accumulation in acidic regions. The fluorescence of acridine (B1665455) derivatives is often quenched at higher concentrations, which can occur within the lysosomes due to the significant accumulation.
The influence of the pH gradient can be experimentally demonstrated by the use of ionophores that disrupt these gradients. For instance, agents like nigericin, which exchanges H+ for K+, can dissipate the pH gradient across the lysosomal membrane. In the presence of such agents, a significant reduction in the accumulation of 9-AAP within acidic organelles would be expected, leading to a more diffuse cytoplasmic distribution core.ac.uk.
The theoretical accumulation of a weakly basic compound like 9-AAP in an acidic compartment can be estimated using the pH partition theory. The ratio of the concentration of the compound inside the acidic compartment ([Drug]in) to that in the cytoplasm ([Drug]out) can be calculated based on the pKa of the compound and the pH of each compartment.
| Parameter | Value |
| Cytoplasmic pH | 7.4 |
| Lysosomal pH | 4.8 |
| Assumed pKa of 9-AAP | 9.5 |
| Calculated Accumulation Ratio | ~501:1 |
This interactive table illustrates the profound effect of the pH gradient on the subcellular localization of this compound, highlighting its non-receptor-mediated sequestration into acidic organelles.
Advanced Methodological Applications of 9 Aminoacridylpropranolol As a Research Tool
Fluorescence Microscopy Techniques for Receptor Localization
The fluorescent properties of 9-aminoacridylpropranolol make it an invaluable probe for mapping the distribution of β-adrenergic receptors using fluorescence microscopy. This technique allows for the direct visualization of the antagonist bound to its target receptors within tissue sections and living cells.
In Vitro Mapping of Beta-Adrenergic Receptor Sites
In vitro studies using 9-AAP have been instrumental in elucidating the localization of β-adrenergic receptors in various tissues. For instance, in turkey erythrocyte membranes, 9-AAP has been shown to bind specifically to β-adrenergic receptors. pnas.orgpnas.org This binding is competitive, as demonstrated by the inhibition of l-epinephrine-dependent adenylate cyclase activity and the binding of the radioligand [¹²⁵I]-iodohydroxybenzylpindolol. pnas.orgpnas.org The stereospecificity of this binding can be confirmed by the displacement of 9-AAP with the active l-isomer of propranolol (B1214883), but not the inactive d-isomer. pnas.orgpnas.org Such in vitro systems provide a controlled environment to study the fundamental interactions between 9-AAP and β-ARs.
However, it is important to note that the fluorescence of 9-AAP may not always exclusively represent binding to β-adrenergic receptors. In some cell types, such as hamster sperm, 9-AAP has been observed to accumulate in acidic intracellular compartments, a phenomenon that is not related to β-AR binding. nih.gov This accumulation can be displaced by compounds that dissipate pH gradients, highlighting the need for careful interpretation of fluorescence patterns and the use of appropriate controls. nih.gov
| Compound/Ligand | Interaction with 9-AAP Binding | Tissue/Cell Model | Key Finding |
| l-propranolol | Displaces 9-AAP | Turkey Erythrocyte Membranes | Demonstrates stereospecific binding to β-adrenergic receptors. pnas.orgpnas.org |
| d-propranolol | Does not displace 9-AAP | Turkey Erythrocyte Membranes | Confirms the stereospecificity of the receptor binding. pnas.orgpnas.org |
| l-epinephrine | Competitively inhibits 9-AAP binding | Turkey Erythrocyte Membranes | Shows that 9-AAP binds to the agonist site of the receptor. pnas.orgpnas.org |
| [¹²⁵I]-iodohydroxybenzylpindolol | Competitively inhibited by 9-AAP | Turkey Erythrocyte Membranes | Confirms 9-AAP binds to the same receptor population as the radioligand. pnas.org |
| NH₄Cl / Nigericin | Displaces 9-AAP | Hamster Sperm Acrosome | Suggests accumulation in acidic compartments, independent of β-AR binding. nih.gov |
In Vivo Imaging and Distribution Studies in Model Organisms
The ability of 9-AAP to cross biological membranes and retain its fluorescence makes it a powerful tool for in vivo mapping of β-adrenergic receptors in animal models. pnas.org Following systemic administration, the distribution of the fluorescent probe can be examined in various organs and tissues through fluorescence microscopy of cryostat sections. pnas.orgpnas.org
In vivo studies in mice and rats have successfully utilized 9-AAP to map the distribution of β-adrenergic receptors within the central nervous system (CNS). pnas.orgnih.gov In the cerebral cortex of mice, the highest concentrations of 9-AAP are observed in the hippocampal formation, specifically labeling the pyramidal cell layer and the granule cell layer of the dentate gyrus. nih.gov The piriform cortex also shows high uptake in its pyramidal cell layer. nih.gov In the neocortex, fluorescence is less intense and more diffuse, primarily located in the basal layers. nih.gov A similar pattern is seen in the cingulate cortex, with an additional high-density dotted fluorescence in layer II. nih.gov These findings align with the known distribution of β-adrenergic receptors in the CNS and demonstrate the utility of 9-AAP as an in vivo fluorescent probe for this receptor system. nih.gov
Beyond the central nervous system, 9-AAP has been used to probe β-adrenergic receptors in various peripheral organs. pnas.org When injected into rats, the compound allows for the visualization of fluorescence patterns in cryostat slices of these organs, indicating the presence of β-adrenergic receptors. pnas.orgpnas.org The specificity of this fluorescence can be confirmed by pre-injection with l-propranolol, which blocks the appearance of the characteristic pattern, while pre-injection with d-propranolol has no effect. pnas.orgpnas.org This stereospecific blockade provides strong evidence that the observed fluorescence is due to the specific binding of 9-AAP to β-adrenergic receptors in these peripheral tissues.
The application of 9-AAP extends to specific tissues in both avian and mammalian models. In the cerebellar cortex of mice, 9-AAP has been shown to localize within the Purkinje cell layer. nih.gov In the spinal cord, the highest density of fluorescence is observed in the nuclear collections of alpha-motoneurons. nih.gov These findings in the mouse CNS are consistent with observations in rats, indicating the reproducibility of this method across different mammalian species. nih.gov Furthermore, early research highlighted the use of 9-AAP to map β-adrenergic receptors in vivo, noting fluorescence in regions known to possess these receptors in both rats and mice. pnas.org
Spectroscopic Approaches for Receptor Binding Studies
In addition to microscopy, spectroscopic techniques can be employed to study the interaction of this compound with β-adrenergic receptors in vitro. Front-face fluorescence spectroscopy, for instance, can detect the stereospecific displacement of 9-AAP from β-adrenergic receptors in turkey erythrocyte membranes by l-propranolol and l-epinephrine. pnas.orgpnas.org This method allows for real-time monitoring of binding events and can provide quantitative data on binding affinities and kinetics.
While direct spectroscopic studies on 9-AAP are somewhat limited in the provided context, the broader field of using fluorescence spectroscopy for studying G protein-coupled receptors (GPCRs) is well-established. Techniques like Fluorescence Correlation Spectroscopy (FCS) are used to characterize the binding of fluorescent ligands to nano-encapsulated GPCRs with single-molecule sensitivity. rsc.org Although a different fluorescent ligand was used in that specific study, the principle highlights the potential for advanced spectroscopic methods to provide detailed quantitative information about receptor-ligand interactions involving fluorescent probes like 9-AAP.
| Technique | Application with 9-AAP | Information Gained |
| Front-Face Fluorescence Spectroscopy | Detection of 9-AAP displacement from turkey erythrocyte membranes. pnas.orgpnas.org | Real-time monitoring of stereospecific binding and displacement by other ligands. pnas.orgpnas.org |
| Fluorescence Microscopy | In vivo and in vitro mapping of β-adrenergic receptor distribution. pnas.orgpnas.orgnih.gov | Spatial localization of receptors in various tissues and cell types. pnas.orgpnas.orgnih.gov |
Front-Face Fluorescence Spectroscopy for Binding Affinity Determination
Front-face fluorescence spectroscopy is a powerful technique that allows for measurements on turbid or solid samples, such as cell membranes, by circumventing issues like inner-filter effects that can distort spectral data. frontiersin.orgresearchgate.net This method is particularly useful for studying ligand-receptor interactions directly in their native environment.
In the context of 9-AAP, front-face fluorescence can be employed to monitor its binding to β-adrenergic receptors. When 9-AAP binds to its receptor, its fluorescence properties, such as intensity and polarization, can change due to the altered microenvironment of the fluorophore. By titrating a sample of membranes containing β-adrenoceptors with increasing concentrations of 9-AAP and measuring the change in fluorescence, a saturation binding curve can be generated. From this curve, the equilibrium dissociation constant (Kd), a measure of binding affinity, can be determined. bmglabtech.com The Kd represents the concentration of 9-AAP at which 50% of the receptors are occupied at equilibrium. bmglabtech.comddg-pharmfac.net The stereospecific displacement of 9-AAP from the β-adrenergic receptors of turkey erythrocyte membranes by ligands like l-propranolol and l-epinephrine can be detected in vitro using this technique, providing a method to study binding events. nih.govpnas.orgpnas.org
Quantitative Analysis of 9-AAP Receptor Displacement
Receptor displacement assays are a fundamental method in pharmacology for characterizing the binding affinity of unlabeled compounds. merckmillipore.com 9-AAP serves as an excellent fluorescent probe in such assays. The principle involves a competitive binding scenario where the fluorescent ligand (9-AAP) and a non-fluorescent competitor compound vie for the same binding site on the β-adrenergic receptor. merckmillipore.comresearchgate.net
The assay begins by incubating receptor-containing membranes with a fixed concentration of 9-AAP, allowing it to reach binding equilibrium. Then, increasing concentrations of a non-fluorescent competitor ligand are added. As the competitor binds to the receptor, it displaces 9-AAP, leading to a decrease in the measured fluorescence signal (e.g., fluorescence intensity or polarization). bmglabtech.com
A dose-response curve is generated by plotting the fluorescence signal against the concentration of the competitor. mdpi.com From this curve, the IC50 value of the competitor is determined, which is the concentration required to displace 50% of the bound 9-AAP. The IC50 value can then be converted to the inhibition constant (Ki), which represents the binding affinity of the competitor compound for the receptor. This quantitative analysis allows for the screening and characterization of new, unlabeled drug candidates targeting β-adrenoceptors. nih.gov The displacement of 9-AAP can be blocked in a stereospecific manner, for instance by l-propranolol but not d-propranolol, demonstrating the specificity of the binding interaction. nih.govpnas.orgpnas.org
Application in Receptor Mapping and Clustering Investigations
A significant application of 9-AAP is the visualization and mapping of β-adrenergic receptors in tissues. nih.gov Because 9-AAP is a fluorescent ligand, it can be administered in vivo, and its distribution can be subsequently analyzed in tissue sections using fluorescence microscopy. nih.govpnas.org This provides a powerful method to map the anatomical location of β-adrenoceptors with high resolution. nih.govpnas.org
Research using this technique in mice and rats has successfully mapped the distribution of β-adrenoceptors in the central nervous system. nih.govpnas.org These studies have revealed high concentrations of these receptors in specific brain regions and cell layers. For example, after intravenous administration of 9-AAP, high densities of fluorescence have been observed in the hippocampal formation, the piriform cortex, the Purkinje cell layer of the cerebellum, and among alpha-motoneurons in the spinal cord. nih.gov The specific patterns of fluorescence, such as the distinct labeling of pyramidal cell layers, provide detailed insights into the organization of the central beta-adrenergic system. nih.gov The ability to visualize areas of high-density fluorescence offers a way to study the clustering of receptors in specific neuronal populations. nih.govplos.org
Table 1: Distribution of this compound in the Mouse Central Nervous System
| Brain/Spinal Cord Region | Location of Fluorescence | Fluorescence Density | Citation |
|---|---|---|---|
| Cerebral Cortex | |||
| Hippocampal Formation | Pyramidal cell layer, granule cell layer of the dentate gyrus | Highest Concentration | nih.gov |
| Piriform Cortex | Pyramidal cell layer | High | nih.gov |
| Neocortex | Basal layers | Less dense, diffuse | nih.gov |
| Cingulate Cortex | Basal layers, Layer II | Similar to neocortex, with additional high-density dotted fluorescence in Layer II | nih.gov |
| Cerebellum | Purkinje cell layer | Localized | nih.gov |
| Spinal Cord | Nuclear collections of alpha-motoneurons | Highest Density | nih.gov |
Development of High-Affinity Fluorescent Ligands Based on 9-AAP Scaffold
The development of novel fluorescent ligands is crucial for advancing the study of G protein-coupled receptors (GPCRs). rsc.orgnih.gov A common strategy involves using a known, high-affinity ligand as a "scaffold" to which a fluorophore is attached. rsc.org The chemical structure of 9-AAP, combining the high-affinity propranolol pharmacophore with the acridine (B1665455) fluorophore, serves as a successful example and a conceptual scaffold for designing new research tools. nih.govpnas.org
The goal in developing new ligands based on this scaffold is often to improve upon existing properties or to create probes suitable for new applications, such as different types of microscopy or resonance energy transfer (BRET or FRET) assays. nih.govnih.gov This can involve several strategies:
Modifying the Fluorophore: The acridine moiety could be replaced with other dyes (e.g., BODIPY, cyanine (B1664457) dyes) that may offer more favorable properties like increased photostability, higher quantum yield, or emission spectra in different ranges (e.g., near-infrared) to minimize tissue autofluorescence. rsc.orgmdpi.com
Introducing Linkers: A linker can be inserted between the pharmacophore (the propranolol-like part) and the fluorophore. The length and chemical nature (e.g., flexible alkyl chains, more rigid structures) of the linker can be varied to optimize the ligand's binding affinity and selectivity, as the linker can position the bulky fluorophore away from the receptor's binding pocket to avoid steric hindrance. rsc.orgacs.org
Altering the Pharmacophore: Minor modifications to the propranolol portion of the molecule could be made to fine-tune its affinity or selectivity for different β-adrenoceptor subtypes (β1, β2, β3). acs.orgnih.gov
By systematically applying these modifications, researchers can develop second-generation fluorescent ligands with enhanced characteristics, leading to more sensitive and specific assays for studying receptor pharmacology and cell biology. nih.gov
Table 2: Compounds Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| This compound | 9-AAP |
| d,l-N-[2-hydroxy-3-(1-naphthyloxy)propyl]-N′-dansylethylenediamine | DAPN |
| l-propranolol | |
| d-propranolol |
Analytical Considerations and Limitations in the Application of 9 Aminoacridylpropranolol
Specificity and Selectivity Challenges in Receptor Labeling
A primary challenge in the use of any fluorescent ligand is ensuring that the observed signal originates specifically from the target receptor and not from binding to other molecules or non-specific adsorption. While 9-AAP was developed to bind to β-adrenergic receptors, numerous findings have highlighted issues with its specificity and selectivity. nih.govpnas.orgacs.org
While some studies reported successful labeling in various regions of the central nervous system, significant evidence of non-selective labeling has emerged, undermining confidence in the probe's reliability in certain contexts. nih.gov
A pivotal study demonstrated that 9-Aminoacridylpropranolol failed to selectively label β-adrenoceptor sites in the cerebellum of rats. acs.org Critically, researchers observed no discernible difference in the pattern or intensity of fluorescence between untreated control rats and rats that had been injected with 9-AAP. acs.org This finding strongly suggests that in the cerebellum, the fluorescence was not due to specific receptor binding but rather to non-specific interactions or accumulation of the compound.
Further evidence of non-specific binding comes from in vitro studies on hamster spermatozoa. Researchers attempted to use 9-AAP to detect β-adrenergic receptors, observing fluorescence primarily in the acrosomal region. researchgate.net However, this binding could not be consistently displaced by biologically active β-adrenergic agonists or antagonists, a crucial test for receptor specificity. researchgate.net This failure indicated that the observed signal did not represent binding to β-adrenergic receptors. researchgate.net
Distinguishing between the specific, receptor-mediated signal and non-specific background fluorescence is the most critical methodological hurdle. The established method for this differentiation is the competition binding assay.
Specific binding is characterized by its saturability and stereoselectivity. In successful applications, the fluorescence pattern generated by 9-AAP could be blocked by pre-injecting the subject with l-propranolol (the biologically active stereoisomer) but not by d-propranolol (the inactive isomer). nih.govpnas.org This stereospecific displacement is considered strong evidence for authentic binding to the β-adrenergic receptor. nih.govpnas.org
Conversely, non-specific binding is non-saturable and lacks stereoselectivity. It often arises from the physicochemical properties of the fluorescent probe itself. The acridine (B1665455) moiety of 9-AAP is a planar, hydrophobic, and cationic structure, predisposing it to interact with various biological components, such as lipids and DNA. nih.govnih.gov For instance, in the previously mentioned spermatozoa study, the non-specific fluorescence from 9-AAP could be displaced by compounds that dissipate pH gradients, such as ammonium (B1175870) chloride. researchgate.net This suggests that the probe was accumulating in acidic intracellular compartments rather than binding to surface receptors. researchgate.net
Table 1: Differentiating Specific vs. Non-Specific Binding of this compound
| Characteristic | Specific Binding | Non-Specific Binding |
|---|---|---|
| Mechanism | Binding to the β-adrenergic receptor active site. nih.gov | Ionic/hydrophobic interactions, accumulation in acidic organelles. researchgate.netnih.gov |
| Saturability | Saturable at high concentrations of the probe. | Non-saturable. |
| Stereoselectivity | Displaceable by l-propranolol but not d-propranolol. nih.govpnas.org | Not stereoselectively displaceable by adrenergic ligands. researchgate.net |
| Example of Displacement | Blocked by pre-treatment with unlabeled l-propranolol. nih.gov | Displaced by agents that disrupt pH gradients (e.g., NH₄Cl). researchgate.net |
| Example Tissues | Turkey erythrocyte membranes, some CNS regions. nih.govpnas.org | Rat cerebellum, hamster spermatozoa acrosome. acs.orgresearchgate.net |
Impact of Intracellular Compartmentalization on Fluorescence Signal Interpretation
A significant limitation of 9-AAP is its propensity to be internalized by cells and accumulate within intracellular compartments. This behavior can lead to strong fluorescent signals that are unrelated to the cell surface receptors being targeted.
Research has shown that this compound acts as a lysosomotropic agent, meaning it readily accumulates in lysosomes, which are acidic organelles within the cell. nih.gov Studies using fluorescence microscopy demonstrated that the intracellular localization of 9-AAP was similar to that of known lysosomal markers like acridine orange. nih.gov This accumulation is driven by the chemical properties of the 9-AAP molecule, which becomes protonated and trapped within the acidic environment of the lysosome.
Methodological Caveats in In Vivo and In Vitro Fluorescence Detection
The practical application of 9-AAP for both live animal (in vivo) and laboratory (in vitro) studies is accompanied by several methodological caveats that must be addressed to ensure the validity of the results.
For in vivo studies, a common method involves intravenous injection of 9-AAP, followed by the preparation of cryostat slices from the organs of interest for analysis with fluorescence microscopy. nih.govpnas.org This provides a snapshot of the probe's distribution at a single time point but is an endpoint measurement that does not allow for dynamic tracking in a living animal. A major in vivo challenge is the potential for high background fluorescence (autofluorescence) from the tissue itself, which can interfere with the detection of the specific signal. nih.gov
For in vitro detection, techniques such as front-face fluorescence spectroscopy can be used on preparations like isolated cell membranes to quantify binding. nih.govpnas.org In cultured cells, fluorescence microscopy is used to visualize localization. However, as noted, the probe's tendency to accumulate in lysosomes can produce significant artifacts. nih.gov Furthermore, the 9-aminoacridine (B1665356) component is a known DNA intercalator, which could create non-specific nuclear or mitochondrial fluorescence. nih.gov
A notable property of 9-AAP is that it is remarkably insensitive to photobleaching, which is an advantage over many other fluorophores that lose their signal upon prolonged exposure to light. nih.gov
Given these limitations, the implementation of rigorous controls is paramount. The single most important control is the competition assay with stereoisomers (l- and d-propranolol) to confirm that the observed fluorescence is pharmacologically specific to the β-receptor. nih.govpnas.org Without such controls, fluorescence observed after the application of this compound cannot be reliably attributed to β-adrenergic receptors.
Computational and Theoretical Investigations of 9 Aminoacridylpropranolol and Its Derivatives
Molecular Docking and Dynamics Simulations of 9-AAP-Receptor Complexes
Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as 9-AAP, and a receptor protein. nih.gov These methods are fundamental in drug discovery and design. nih.govmdpi.com
Prediction of Binding Poses and Interaction Hotspots
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov For a hybrid molecule like 9-AAP, which combines the structural features of the DNA intercalator 9-aminoacridine (B1665356) and the β-adrenergic blocker propranolol (B1214883), docking studies would be essential to understand its binding to potential targets like DNA, acetylcholinesterase (AChE), or β-adrenergic receptors.
Studies on similar 9-aminoacridine derivatives show that the planar acridine (B1665455) ring often intercalates between DNA base pairs. bibliotekanauki.pl The propranolol side chain, with its secondary amine and hydroxyl group, would likely form specific hydrogen bonds and electrostatic interactions with the receptor's active site. oatext.com For instance, in docking studies of 9-aminoacridine derivatives with human acetylcholinesterase, the amino group plays a key role in the binding interactions. nih.gov The binding affinity, often expressed as a docking score in kcal/mol, indicates the strength of the interaction. mdpi.com Greater negative values suggest stronger binding. oatext.com
Conformational Analysis upon Ligand Binding
Molecular dynamics (MD) simulations provide insights into the dynamic nature of the ligand-receptor complex over time. bibliotekanauki.pl These simulations can reveal how the binding of a ligand like 9-AAP might induce conformational changes in the receptor and how the ligand itself adapts its conformation within the binding site. bibliotekanauki.pl
Structure-Activity Relationship (SAR) Studies via Computational Modeling
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. nih.gov Computational modeling is a key tool in modern SAR investigations. rsc.org
For acridine derivatives, SAR studies have revealed that substitutions on the acridine ring and at the 9-amino position significantly influence their biological effects, including anticancer and antimicrobial activities. nih.govrsc.orgresearchgate.net For example, the introduction of electron-donating groups on the acridine moiety can enhance its interaction with DNA. rsc.org Similarly, the nature of the side chain is crucial; weakly basic groups in the side chain of some acridine derivatives have been shown to result in lower potency. nih.gov
In the context of 9-AAP, computational SAR would involve creating a library of virtual derivatives with modifications to both the acridine and propranolol parts of the molecule. By calculating their predicted binding affinities and other properties, researchers can build a model that correlates specific structural features with desired activities. This approach, often part of a workflow that includes virtual screening and quantitative structure-activity relationship (QSAR) modeling, helps in prioritizing which new compounds to synthesize and test. nih.govmdpi.com
In Silico Design of Novel Fluorescent Probes based on the Acridine-Propranolol Scaffold
The acridine scaffold is a well-known fluorophore, and its derivatives are often used as fluorescent probes. escholarship.orgmdpi.com In silico (computer-based) design allows for the rational development of new probes with desired properties, such as high cell permeability and specificity for a particular target. rsc.org
The design process for new fluorescent probes based on the acridine-propranolol scaffold would involve several computational steps. Initially, a library of virtual compounds would be generated by modifying the core structure. These modifications could include adding different functional groups to the acridine ring or altering the propranolol side chain. The goal is to tune the photophysical and biological properties of the molecule. For example, researchers have designed acridone-based fluorescent probes for detecting nitric oxide. nih.gov
Computational tools can predict how these changes will affect the probe's fluorescence, as well as its ability to bind to a target of interest. nih.gov Docking and MD simulations would be used to assess the binding of these new designs to their intended biological targets, such as specific proteins or nucleic acids. nih.gov
Spectroscopic Property Predictions and Simulations (e.g., fluorescence efficiency)
Computational chemistry methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the spectroscopic properties of molecules. chemrxiv.orgnih.govnih.gov These calculations can provide valuable insights into a molecule's absorption and emission spectra, fluorescence quantum yield, and lifetimes. rsc.org
For a molecule like 9-AAP, TD-DFT calculations can predict its UV-Visible absorption spectrum, which is often characterized by π-π* transitions of the acridine chromophore. rsc.org The calculations can also estimate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the difference between which (the HOMO-LUMO gap) is related to the molecule's electronic properties and reactivity. nih.gov
Simulations can also help in understanding how the environment, such as the solvent or the binding to a biological macromolecule, affects the spectroscopic properties. rsc.orgfupress.com For instance, the fluorescence of acridine derivatives can be significantly influenced by their local environment. rsc.org By simulating these effects, researchers can better interpret experimental data and design molecules with optimized fluorescence characteristics for applications like cellular imaging. researchgate.net
Table of Predicted Spectroscopic Properties for Acridine Derivatives (Illustrative)
| Derivative | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Predicted Max Absorption (nm) | Predicted Max Emission (nm) |
| Acridine | -5.8 | -1.9 | 3.9 | ~356 | ~410-430 |
| 9-Aminoacridine | -5.5 | -1.7 | 3.8 | ~400-420 | ~450-470 |
| Proflavin | -5.4 | -2.0 | 3.4 | ~445 | ~510 |
| Acridine Orange | -5.3 | -1.8 | 3.5 | ~490 | ~520 |
Note: The values in this table are illustrative and based on typical data for acridine derivatives. Actual values for 9-Aminoacridylpropranolol would require specific calculations.
Future Directions in 9 Aminoacridylpropranolol Research
Refinement of 9-AAP Based Probes for Enhanced Specificity and Signal-to-Noise Ratio
A primary avenue for future research is the rational design and synthesis of novel 9-AAP analogs with improved photophysical and pharmacological properties. While 9-AAP demonstrated utility in early fluorescence microscopy studies, modern applications demand probes with higher quantum yields, greater photostability, and optimized spectral properties to minimize background fluorescence and improve the signal-to-noise ratio.
Key areas for refinement include:
Fluorophore Modification: The acridine (B1665455) moiety of 9-AAP, while fluorescent, may not be optimal for all applications. Future iterations could involve replacing the acridine with brighter and more photostable fluorophores, such as those from the rhodamine, cyanine (B1664457), or BODIPY families. This could lead to probes with tunable emission spectra suitable for multicolor imaging experiments.
Linker Optimization: The nature of the linker connecting the propranolol (B1214883) pharmacophore to the fluorescent tag is critical for maintaining high receptor affinity and specificity. Systematic modifications of the linker length and composition could be explored to optimize the interaction with the receptor binding pocket and minimize steric hindrance.
Pharmacophore Derivatization: Subtle modifications to the propranolol scaffold itself could be investigated to fine-tune its binding affinity and selectivity for different beta-adrenergic receptor subtypes.
These refinements would aim to produce second-generation 9-AAP probes with significantly enhanced performance, enabling more sensitive and precise detection of beta-adrenergic receptors.
Integration with Advanced Imaging Modalities
The initial application of 9-AAP was largely in conventional fluorescence microscopy for receptor mapping. nih.govnih.gov A significant future direction is the integration of 9-AAP and its refined analogs with advanced imaging techniques that offer unprecedented spatial and temporal resolution.
Super-Resolution Microscopy: Techniques such as Stimulated Emission Depletion (STED) microscopy and Stochastic Optical Reconstruction Microscopy (STORM) have revolutionized the visualization of cellular structures at the nanoscale. rsc.orgnih.govelifesciences.org Applying these methods with optimized 9-AAP-based probes could allow for the direct visualization of beta-adrenergic receptor organization in the plasma membrane, including the study of receptor clustering and the formation of nanodomains. nih.gov
Single-Molecule Imaging and Tracking: The ability to observe individual receptor molecules in real-time provides profound insights into their dynamic behavior. nih.govrsc.orgresearchgate.netnih.govsemanticscholar.org Fluorescent ligands are instrumental in these studies. Future research could employ highly photostable 9-AAP derivatives to track the diffusion and confinement of single beta-adrenergic receptors, revealing how these dynamics are modulated by cellular signaling events.
Förster Resonance Energy Transfer (FRET): FRET-based assays can be used to study molecular interactions, such as receptor dimerization or ligand-induced conformational changes. The development of 9-AAP analogs with suitable spectral properties for use as FRET donors or acceptors could open up new avenues for investigating the structural dynamics of beta-adrenergic receptors in living cells.
By adapting 9-AAP for these advanced imaging modalities, researchers can move beyond static receptor mapping to a dynamic understanding of receptor function at the molecular level.
Exploration of 9-AAP Interactions with Other Biological Targets (beyond beta-adrenergic receptors)
While 9-AAP was designed as a beta-adrenergic antagonist, a comprehensive understanding of its pharmacological profile requires a thorough investigation of its potential off-target interactions. The structural similarity of the propranolol scaffold to ligands for other G protein-coupled receptors (GPCRs) suggests the possibility of cross-reactivity.
Future research should include systematic screening of 9-AAP against a panel of other GPCRs, particularly those within the biogenic amine receptor family, such as:
Serotonin (B10506) (5-HT) Receptors: Given the structural similarities between adrenergic and serotonergic ligands, it is plausible that 9-AAP may exhibit some affinity for certain 5-HT receptor subtypes.
Dopamine (B1211576) Receptors: Similar to serotonin receptors, dopamine receptors are another class of monoamine receptors where potential off-target binding could occur.
Muscarinic Acetylcholine Receptors: Although structurally distinct, the potential for interaction with muscarinic receptors should not be dismissed without empirical testing.
Understanding the selectivity profile of 9-AAP is crucial for the accurate interpretation of experimental results and for identifying potential new applications or liabilities. Such studies would also provide valuable structure-activity relationship data for the design of more selective probes.
Novel Applications of 9-AAP in Mechanistic Cell Biology and Neurobiology
Beyond its initial use in mapping the distribution of beta-adrenergic receptors, refined 9-AAP probes could be applied to a range of more sophisticated questions in cell and neurobiology.
Receptor Trafficking: Fluorescent ligands are powerful tools for studying the internalization, recycling, and degradation of GPCRs. nih.gov Time-lapse imaging with 9-AAP analogs could be used to visualize the trafficking of beta-adrenergic receptors in response to agonist stimulation, providing insights into the mechanisms of receptor desensitization and resensitization.
GPCR Oligomerization: The formation of receptor dimers and higher-order oligomers is an important aspect of GPCR function. Advanced imaging techniques, such as single-molecule brightness analysis or FRET, coupled with specifically designed 9-AAP probes, could be used to investigate the stoichiometry and dynamics of beta-adrenergic receptor oligomers in their native cellular environment.
Synaptic Plasticity: In neurobiology, beta-adrenergic receptors play a key role in modulating synaptic transmission and plasticity. High-resolution imaging with 9-AAP probes in neuronal cultures or brain slices could be used to study the dynamic redistribution of these receptors at synapses during learning and memory processes.
These applications would leverage the capabilities of 9-AAP as a molecular probe to dissect the intricate mechanisms underlying GPCR biology and neuronal function.
Contribution of 9-AAP Research to the Broader Field of Fluorescent Probe Design
The design and synthesis of 9-AAP, as one of the early fluorescent ligands for a GPCR, has contributed to the foundational principles of fluorescent probe development. acs.orgbenthamscience.comresearchgate.netdrgpcr.com Future research that builds upon this legacy can continue to inform the field.
Structure-Activity Relationship (SAR) Studies: A systematic analysis of how modifications to the fluorophore, linker, and pharmacophore of 9-AAP affect its binding affinity, selectivity, and photophysical properties would provide a valuable dataset for the development of predictive models for fluorescent ligand design.
Comparative Studies: Comparing the performance of refined 9-AAP probes with other fluorescent beta-adrenergic receptor ligands would help to establish best practices for probe selection for specific applications and imaging modalities.
Historical Perspective: The story of 9-AAP's development and its subsequent evolution (or lack thereof) can serve as an important case study in the history of pharmacology and chemical biology, highlighting the challenges and opportunities in creating and applying chemical tools to study biological systems. synabs.benih.govnih.govresearchgate.net
By contextualizing new findings with the original work on 9-AAP, researchers can appreciate the progress in the field and identify enduring principles of fluorescent probe design.
Data Tables
Table 1: Potential Advanced Imaging Applications for 9-Aminoacridylpropranolol (9-AAP) and its Derivatives
| Imaging Modality | Potential Application | Required Probe Refinements |
|---|---|---|
| Super-Resolution Microscopy (e.g., STED, STORM) | Nanoscale mapping of receptor clusters and microdomains. | High photostability, bright fluorophore with appropriate photoswitching properties. |
| Single-Molecule Tracking (SMT) | Real-time monitoring of receptor diffusion and dynamics. | High photostability, high quantum yield, minimal photoblinking. |
| Förster Resonance Energy Transfer (FRET) | Probing receptor conformational changes and oligomerization. | Spectrally matched donor and acceptor fluorophores. |
Table 2: Potential Biological Targets for this compound (9-AAP) Selectivity Profiling
| Receptor Family | Specific Subtypes of Interest | Rationale for Investigation |
|---|---|---|
| Serotonin Receptors | 5-HT1A, 5-HT2A/2C | Structural similarity of endogenous ligands (serotonin vs. norepinephrine). nih.gov |
| Dopamine Receptors | D1, D2 | Part of the biogenic amine receptor superfamily. |
| Muscarinic Acetylcholine Receptors | M1, M2, M3 | Common GPCRs in the central and peripheral nervous systems. |
| Alpha-Adrenergic Receptors | α1, α2 | To confirm selectivity within the adrenergic receptor family. mdpi.com |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 9-Aminoacridylpropranolol, and how can purity be validated?
- Methodological Answer : Synthesis typically involves coupling propranolol’s hydroxyl group with a 9-aminoacridine moiety via nucleophilic substitution or carbodiimide-mediated conjugation. Purity validation requires high-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm for acridine derivatives) and mass spectrometry (MS) for molecular weight confirmation. Nuclear magnetic resonance (NMR) (¹H/¹³C) should confirm structural integrity, with attention to solvent selection (e.g., deuterated DMSO for solubility) . Quantify impurities using area-under-curve (AUC) analysis in HPLC, adhering to ICH guidelines for validation (precision, accuracy, linearity).
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- UV-Vis Spectroscopy : Confirm absorption maxima (e.g., ~360 nm for acridine) and quantify molar extinction coefficients.
- Fluorescence Spectroscopy : Assess acridine’s fluorescence properties (excitation/emission ~450/520 nm) to monitor environmental sensitivity (e.g., pH, solvent polarity).
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients for separation. Electrospray ionization (ESI)-MS in positive ion mode ensures molecular ion detection.
- Elemental Analysis : Validate stoichiometry (C, H, N) to confirm synthetic yield .
Q. What in vitro assays are suitable for evaluating this compound’s β-adrenergic receptor antagonism?
- Methodological Answer :
- Radioligand Binding Assays : Use [³H]-dihydroalprenolol in cell membranes (e.g., CHO cells expressing β1/β2 receptors). Calculate IC₅₀ values via competitive binding curves.
- cAMP Inhibition Assays : Treat cells with forskolin (adenylyl cyclase activator) and measure cAMP reduction using ELISA or FRET-based sensors. Normalize data to propranolol as a positive control.
- Include negative controls (vehicle-only) and statistical validation (e.g., triplicate runs, ANOVA for significance) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported efficacy of this compound across different cellular models?
- Methodological Answer :
- Systematic Replication : Standardize cell lines (e.g., HEK293 vs. primary cardiomyocytes), culture conditions (serum concentration, passage number), and assay protocols (dose range, incubation time).
- Meta-Analysis : Pool data from independent studies using random-effects models to account for heterogeneity. Highlight variables like receptor density or metabolic enzyme expression (e.g., CYP2D6 polymorphisms) as confounders .
- Mechanistic Studies : Use siRNA knockdown or CRISPR-edited models to isolate pathways (e.g., β-arrestin vs. G-protein coupling) influencing divergent results .
Q. What experimental design principles minimize bias in assessing this compound’s DNA intercalation potential?
- Methodological Answer :
- Blinded Analysis : Assign sample codes to avoid observer bias during gel electrophoresis or fluorescence quenching assays.
- Positive/Negative Controls : Include ethidium bromide (known intercalator) and propranolol (non-intercalating parent compound).
- Dose-Response Curves : Use multiple concentrations (e.g., 1 nM–100 µM) to distinguish intercalation from aggregation artifacts. Validate with circular dichroism (CD) for DNA helix distortion .
Q. How should researchers integrate computational modeling with experimental data to predict this compound’s pharmacokinetics?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model ligand-receptor binding free energy (MM-PBSA/GBSA methods) and compare to experimental IC₅₀ values.
- Physiologically Based Pharmacokinetic (PBPK) Models : Input parameters like logP (measured via shake-flask method), plasma protein binding (equilibrium dialysis), and hepatic clearance (microsomal stability assays). Validate predictions against in vivo rodent data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
